IDH1 R132H Biochemical Potency Comparison
Mutant IDH1-IN-3 inhibits recombinant IDH1 R132H with an IC50 of 13 nM . In separate studies using recombinant enzyme assays, the FDA-approved clinical inhibitor ivosidenib (AG-120) shows comparable potency (IC50 = 12 nM for R132H) [1], while IDH305 is approximately 2-fold less potent (IC50 = 27 nM) . The early tool compound AGI-5198 is substantially weaker (IC50 ≈ 70 nM, ~5.4-fold less potent) [2], and ML309 is approximately 7.4-fold less potent (IC50 = 96 nM) . Although these values originate from independent laboratories with potentially differing assay conditions, they provide a rank-order potency context for procurement decisions when selecting a tool compound for recombinant enzyme studies.
| Evidence Dimension | Recombinant IDH1 R132H enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Mutant IDH1-IN-3: IC50 = 13 nM |
| Comparator Or Baseline | Ivosidenib: IC50 = 12 nM; IDH305: IC50 = 27 nM; AGI-5198: IC50 ≈ 70 nM; ML309: IC50 = 96 nM |
| Quantified Difference | Approximately equipotent to ivosidenib; ~2.1-fold more potent than IDH305; ~5.4-fold more potent than AGI-5198; ~7.4-fold more potent than ML309 |
| Conditions | Recombinant IDH1 R132H enzyme assays (independent studies; cross-study comparison, different buffer/substrate conditions may apply) |
Why This Matters
For researchers requiring a high-potency biochemical probe for IDH1 R132H at low nanomolar concentrations, Mutant IDH1-IN-3 matches the potency of the clinical benchmark ivosidenib while offering a structurally distinct bis-imidazole phenol scaffold, enabling orthogonal chemical validation of target engagement.
- [1] PeptideDB. Ivosidenib (AG-120): IC50 = 12 nM for IDH1-R132H. Data from Blood 2014;124:Abstract. View Source
- [2] PMC Table 2. Biochemical IC50 measurements: AGI-5198 IC50 for R132H = 0.04 µM [0.03–0.06]. Published 2019. View Source
